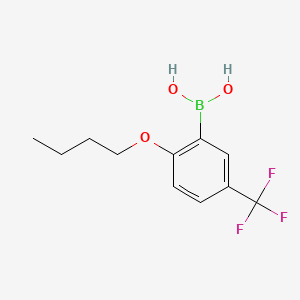

2-Butoxy-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality 2-Butoxy-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZLCARSUTXMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681637 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-98-8 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid: Properties, Reactivity, and Applications in Synthesis

Introduction: A Versatile Building Block in Modern Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, stability, and functional group tolerance.[1] Their profound impact is most recognized in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become an indispensable tool for constructing carbon-carbon bonds.[2] Within this vital class of reagents, 2-Butoxy-5-(trifluoromethyl)phenylboronic acid emerges as a uniquely functionalized building block.

This guide provides an in-depth technical overview of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, detailing its chemical and physical properties, analyzing its reactivity, and presenting a validated experimental protocol for its application. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core scientific principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Physicochemical and Structural Properties

The utility of a synthetic reagent is fundamentally linked to its physical properties, which dictate handling, storage, and reaction conditions. 2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a solid at room temperature, and its key properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 1001165-88-9 |

| Molecular Formula | C₁₁H₁₄BF₃O₃ |

| Molecular Weight | 262.03 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Store under an inert atmosphere at room temperature.[3] |

Structural Analysis and Reactivity Profile

The reactivity of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid in cross-coupling reactions is modulated by the electronic nature of its substituents. The trifluoromethyl (-CF₃) group at the para-position is a strong electron-withdrawing group, which generally increases the Lewis acidity of the boron center.[4] This can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[5] Conversely, the butoxy (-OBu) group at the ortho-position is an electron-donating group, which can also influence reactivity and impart specific steric hindrance. This unique electronic and steric profile makes it a valuable reagent for creating complex molecular architectures.[6]

Caption: Chemical structure of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forges a new C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between 2-Butoxy-5-(trifluoromethyl)phenylboronic acid and a generic aryl bromide.

Materials:

-

2-Butoxy-5-(trifluoromethyl)phenylboronic acid (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 2-Butoxy-5-(trifluoromethyl)phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Expert Insight: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture.

-

Expert Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component is essential for activating the boronic acid and facilitating the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.

-

Self-Validation: The purity and identity of the final compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorinated motifs is a widely adopted strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[6][7] The trifluoromethyl group, in particular, is a common bioisostere for other chemical groups. The 2-butoxy-5-(trifluoromethyl)phenyl scaffold, accessible through this boronic acid, is a valuable fragment for building novel therapeutic agents. For instance, similar substituted phenylboronic acids are used in the synthesis of kinase inhibitors and other targeted therapies, where the alkoxy and trifluoromethyl groups can modulate solubility and engage in specific interactions within a protein's binding pocket.[8][9]

Safety, Handling, and Storage

Boronic acids are generally stable but can be susceptible to dehydration to form boroxines and to oxidative decomposition.[10]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Boronic acids can be irritating to the skin, eyes, and respiratory tract.[11]

-

Storage: For long-term stability, 2-Butoxy-5-(trifluoromethyl)phenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at room temperature.[3] Avoid exposure to moisture and high temperatures.

Conclusion

2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a highly functionalized and synthetically useful arylboronic acid. Its unique substitution pattern, featuring both an electron-donating butoxy group and a powerful electron-withdrawing trifluoromethyl group, provides chemists with a versatile tool for constructing complex biaryl structures. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate in the synthesis of fine chemicals, advanced materials, and, most notably, novel pharmaceutical compounds. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Klajn, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]

-

MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

- Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

-

DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

PubMed. 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

-

ACS Division of Chemical Education. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates. [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

The Good Scents Company. 2-butoxyethanol. [Link]

-

PubChem. (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Ethoxy-5-trifluoromethylphenylboronic acid | 850593-10-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and explores the rationale behind the strategic choices in the synthesis design.

Introduction and Strategic Overview

2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid of significant interest due to the unique electronic properties conferred by its substituents. The electron-withdrawing trifluoromethyl group and the electron-donating, sterically influential butoxy group create a unique substitution pattern that is sought after in the design of novel pharmaceuticals and functional materials. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

The synthesis of this molecule necessitates a regioselective approach to introduce the boronic acid moiety onto the substituted benzene ring. A retrosynthetic analysis suggests two primary pathways, both commencing from the commercially available precursor, 1-butoxy-4-(trifluoromethyl)benzene.

Caption: Retrosynthetic analysis of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid.

This guide will focus on the more direct and efficient pathway involving a Directed ortho-Metalation (DoM) strategy. This approach leverages the directing ability of the butoxy group to achieve regioselective lithiation at the C2 position, followed by quenching with a boron electrophile.

The Directed ortho-Metalation (DoM) Pathway: A Mechanistic Perspective

The cornerstone of this synthetic approach is the Directed ortho-Metalation (DoM) reaction.[1][2][3] The butoxy group, with its Lewis basic oxygen atom, can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium. This coordination pre-complexes the base in proximity to the ortho-protons, leading to their preferential abstraction over other protons on the aromatic ring. This results in the formation of a key aryllithium intermediate.

Subsequent reaction of this aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, furnishes the desired boronic acid. The choice of the organolithium reagent and the borate ester can influence the reaction's efficiency and should be carefully considered.

Caption: Key steps in the Directed ortho-Metalation synthesis pathway.

Detailed Experimental Protocols

Synthesis of the Starting Material: 1-Butoxy-4-(trifluoromethyl)benzene

While commercially available, this starting material can also be prepared from 4-(trifluoromethyl)phenol and 1-bromobutane via a Williamson ether synthesis.

Protocol:

-

To a solution of 4-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-butoxy-4-(trifluoromethyl)benzene.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-(Trifluoromethyl)phenol | 162.11 | 1.0 | (user defined) |

| 1-Bromobutane | 137.02 | 1.2 | (calculated) |

| Potassium Carbonate | 138.21 | 1.5 | (calculated) |

Synthesis of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid via Directed ortho-Metalation

This protocol is based on established procedures for the ortho-lithiation and borylation of alkoxybenzenes.[4]

Materials:

-

1-Butoxy-4-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-butoxy-4-(trifluoromethyl)benzene (1.0 eq.) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a color change.

-

To this solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Concentration/Purity |

| 1-Butoxy-4-(trifluoromethyl)benzene | 218.22 | 1.0 | >98% |

| sec-Butyllithium | 64.06 | 1.1 | 1.4 M in cyclohexane |

| Triisopropyl borate | 188.08 | 1.2 | >98% |

Purification of the Final Product

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[5] Several methods can be employed for the purification of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid:

-

Recrystallization: This is often the most effective method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or toluene) should be determined empirically.

-

Acid-Base Extraction: The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will form the sodium boronate salt and move into the aqueous phase. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which can be collected by filtration.

-

Derivatization: The crude boronic acid can be converted to its diethanolamine ester, which is often a crystalline solid that can be easily purified by recrystallization. The pure diethanolamine ester can then be hydrolyzed back to the boronic acid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural elucidation.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF.

-

Quenching: The quenching of the reaction with acid is exothermic and should be performed slowly and with adequate cooling.

Conclusion

The synthesis of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid is most effectively achieved through a Directed ortho-Metalation strategy starting from 1-butoxy-4-(trifluoromethyl)benzene. This approach offers high regioselectivity and good yields. Careful control of reaction conditions, particularly temperature, and the use of anhydrous techniques are critical for success. The purification of the final product requires consideration of the unique properties of boronic acids. This guide provides a robust framework for the synthesis and purification of this valuable chemical building block.

References

-

PubChem. 1-Butoxy-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Reddit. Purification of boronic acids? r/chemistry. 2017. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Aggarwal, V. K. Standard Lithiation–Borylation A user's guide. 2017. [Link]

-

Baran, P. Directed (ortho) Metallation. Baran Group Meeting. [Link]

- Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. 2022. [Link]

-

Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2006. [Link]

-

Aggarwal, V. K. ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. 2013. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters? 2016. [Link]

-

Mortier, J. Directed ortho metalation. Unblog.fr. [Link]

-

ResearchGate. Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes. 1974. [Link]

-

Myers, A. G. Directed Ortho Metalation. Myers Research Group. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones. 2015. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Aggarwal, V. K. Lithiation-Borylation Methodology and Its Application in Synthesis. 2018. [Link]

-

Reddit. Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. 2022. [Link]

-

Aggarwal, V. K., et al. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PubMed Central. 2022. [Link]

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

-

PrepChem. Preparation of butoxybenzene. [Link]

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. 2022. [Link]

Sources

2-Butoxy-5-(trifluoromethyl)phenylboronic acid CAS number and structure

An In-Depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Disclaimer: As of the latest database search, a specific CAS number for 2-Butoxy-5-(trifluoromethyl)phenylboronic acid has not been assigned, suggesting its potential novelty or limited commercial availability. This guide, therefore, leverages established principles and data from structurally analogous compounds to provide a comprehensive technical overview for research and development purposes.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily for their pivotal role in palladium-catalyzed cross-coupling reactions. The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into the phenyl ring imparts unique electronic properties that can significantly enhance the pharmacokinetic profiles of drug candidates, including metabolic stability and binding affinity. This guide focuses on the synthesis, characterization, and application of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, a sterically hindered and electronically modulated building block with considerable potential in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid is presented below:

The key structural features that dictate its reactivity and handling are the ortho-butoxy group and the meta-trifluoromethyl group relative to the boronic acid moiety.

-

Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group increases the Lewis acidity of the boronic acid, which can enhance its reactivity in certain cross-coupling reactions.[1][2][3] This group also contributes to the compound's lipophilicity and metabolic stability in a drug discovery context.[4]

-

Butoxy Group (-OBu): The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence the compound's reactivity in Suzuki-Miyaura coupling, often requiring specialized catalytic systems to achieve high yields.[5][6] The alkoxy group is also a weak electron-donating group through resonance.

-

Boronic Acid Group (-B(OH)2): This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions. Boronic acids are known to exist as hydrogen-bonded dimers in the solid state and are susceptible to dehydration to form boroxines.[3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale based on Analogues |

| Molecular Formula | C11H14BF3O3 | Based on the putative structure. |

| Molecular Weight | 262.03 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| pKa | ~8.5 - 9.5 | The electron-withdrawing -CF3 group at the meta position is expected to increase acidity compared to unsubstituted phenylboronic acid (pKa ~8.8)[2], but the ortho-butoxy group may introduce steric hindrance that slightly reduces acidity.[1] |

| Stability | Moderate; sensitive to air and moisture.[7] High resistance to protodeboronation.[3] | Organoboronic acids are generally air and moisture sensitive. The trifluoromethyl group enhances stability against protodeboronation. |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF). | Phenylboronic acids generally exhibit good solubility in organic solvents.[8] |

Synthesis and Characterization

A plausible synthetic route to 2-Butoxy-5-(trifluoromethyl)phenylboronic acid involves a lithium-halogen exchange followed by borylation.

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid

Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Drug Discovery

2-Butoxy-5-(trifluoromethyl)phenylboronic acid belongs to a pivotal class of organoboron compounds that have seen a surge in application across synthetic chemistry and drug development. The presence of the trifluoromethyl group, a bioisostere for several functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Phenylboronic acids, in general, are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[3] The butoxy group further modulates the compound's steric and electronic properties, making it a valuable building block for novel therapeutics.

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid. We will delve into the theoretical underpinnings of each method, present expected data, and provide detailed, field-tested protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. The key structural features of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid include a benzene ring substituted with a boronic acid group, a butoxy group, and a trifluoromethyl group.

Table 1: Physicochemical Properties of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BF₃O₃ | N/A |

| Molecular Weight | 262.04 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Expected to be in the range of other substituted phenylboronic acids | N/A |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid is expected to show distinct signals for the aromatic protons, the protons of the butoxy group, and the acidic protons of the boronic acid group.

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Data for 2-Butoxy-5-(trifluoromethyl)phenylboronic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | br s | 2H | B(OH)₂ |

| ~7.8-7.9 | d | 1H | Ar-H |

| ~7.6-7.7 | dd | 1H | Ar-H |

| ~7.0-7.1 | d | 1H | Ar-H |

| ~4.1-4.2 | t | 2H | -OCH₂- |

| ~1.8-1.9 | m | 2H | -OCH₂CH₂- |

| ~1.5-1.6 | m | 2H | -CH₂CH₃ |

| ~0.9-1.0 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting of the signal for the carbon to which it is attached due to C-F coupling.[1]

Table 3: Expected ¹³C NMR (100 MHz, CDCl₃) Data for 2-Butoxy-5-(trifluoromethyl)phenylboronic acid

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~160 | s | C-OBu |

| ~135 | s | Ar-C |

| ~130 | q | C-CF₃ |

| ~125 | s | Ar-C |

| ~120 (low intensity) | s | C-B(OH)₂ |

| ~115 | s | Ar-C |

| ~124 | q | -CF₃ |

| ~69 | s | -OCH₂- |

| ~31 | s | -OCH₂CH₂- |

| ~19 | s | -CH₂CH₃ |

| ~14 | s | -CH₃ |

¹⁹F and ¹¹B NMR Spectroscopy

Fluorine-19 and Boron-11 NMR are essential for confirming the presence and chemical environment of the trifluoromethyl and boronic acid groups, respectively.

-

¹⁹F NMR: A single, sharp signal is expected around -60 to -65 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

-

¹¹B NMR: A broad singlet is anticipated in the range of 28-32 ppm, which is typical for a trigonal planar boronic acid.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquire a standard ¹H spectrum.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

For ¹⁹F and ¹¹B NMR, use appropriate probes and acquisition parameters.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H spectrum.

-

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, electrospray ionization (ESI) in negative ion mode is often suitable, as the boronic acid can be deprotonated.

Expected Mass Spectrum:

-

[M-H]⁻: The most prominent ion is expected to be the deprotonated molecule at an m/z corresponding to the molecular weight minus one proton.

-

Fragmentation: Fragmentation of the butoxy chain is a likely pathway, leading to ions corresponding to the loss of butene or other neutral fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum signal intensity.

-

Acquire the spectrum in negative ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻).

-

Propose structures for the major fragment ions observed.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for 2-Butoxy-5-(trifluoromethyl)phenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (boronic acid, often hydrogen-bonded) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1320, ~1160, ~1120 | Strong | C-F stretch (trifluoromethyl group) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualization of Key Concepts

Molecular Structure

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation. Infrared spectroscopy serves as a rapid and reliable method for verifying the presence of key functional groups. By integrating the data from these distinct yet complementary methods, researchers can confidently ascertain the structure and purity of this valuable synthetic building block, thereby ensuring the integrity of their subsequent research and development endeavors.

References

Sources

The Butoxy Group: A Subtle Modulator of Phenylboronic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Phenylboronic Acids

Phenylboronic acids represent a cornerstone of modern organic synthesis, prized for their unique combination of stability, low toxicity, and versatile reactivity.[1][2] As mild Lewis acids with an sp²-hybridized boron atom possessing a vacant p-orbital, they are remarkably stable to air and moisture, a stark contrast to many other organometallic reagents.[1] This ease of handling, coupled with their ultimate degradation to benign boric acid, positions them as environmentally considerate ("green") reagents.[1] Their most celebrated role is as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds that has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reactivity and physical properties of a phenylboronic acid are not monolithic; they are exquisitely tuned by the substituents on the phenyl ring. This guide delves into the specific, and often nuanced, role of the butoxy group in modulating the reactivity of the phenylboronic acid core.

Section 1: Unpacking the Influence of the Butoxy Substituent

The butoxy group (–O–(CH₂)₃–CH₃) exerts its influence on the phenylboronic acid scaffold through a combination of electronic and steric effects. Understanding these fundamental contributions is critical to predicting and controlling the molecule's behavior in chemical transformations.

Electronic Effects: An Electron-Donating Powerhouse

The defining electronic feature of the butoxy group is the oxygen atom's lone pairs, which can participate in resonance with the aromatic ring. This donation of electron density into the π-system (a positive resonance, or +R, effect) increases the electron density of the entire phenyl ring, particularly at the ortho and para positions.

This enrichment has two primary consequences for the boronic acid moiety:

-

Decreased Lewis Acidity: The increased electron density on the phenyl ring is relayed to the boron atom, making it less electron-deficient. This reduces its Lewis acidity, or its ability to accept a pair of electrons.

-

Increased Nucleophilicity of the Ipso-Carbon: The carbon atom directly attached to the boron (ipso-carbon) becomes more electron-rich and therefore more nucleophilic. As we will see, this has profound implications for the transmetalation step in cross-coupling reactions.

A direct, quantifiable measure of Lewis acidity is the pKₐ value. For boronic acids, the pKₐ reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate, formed by the addition of a hydroxide ion.[5] Electron-donating groups, like butoxy, increase the pKₐ, making the boronic acid less acidic.[5][6] Conversely, electron-withdrawing groups decrease the pKₐ.[6]

Data Presentation: Substituent Effects on Phenylboronic Acid pKₐ

The following table summarizes the impact of various substituents, including alkoxy groups, on the aqueous pKₐ of phenylboronic acid.

| Substituent Position | Substituent | pKₐ | Change from Phenylboronic Acid | Causality |

| - | H (Unsubstituted) | ~8.8[2][5] | - | Baseline Lewis acidity. |

| para | -OCH₃ (Methoxy) | 9.38 | +0.58 | Strong +R effect increases electron density, decreasing Lewis acidity. |

| para | -O(CH₂)₃CH₃ (Butoxy) | ~9.4-9.5 (Est.) | ~+0.6-0.7 | Similar +R effect to methoxy, slightly stronger +I effect from the butyl chain further decreases acidity. |

| para | -CF₃ | 7.86[7] | -0.94 | Strong -I effect withdraws electron density, increasing Lewis acidity. |

| meta | -OCH₃ (Methoxy) | 8.75 | -0.05 | +R effect is absent at the meta position; weak -I effect slightly increases acidity. |

Note: The pKₐ for 4-butoxyphenylboronic acid is estimated based on the known value for the electronically similar 4-methoxyphenylboronic acid. The slightly greater inductive effect (+I) of the butyl group would be expected to make it a marginally weaker acid (higher pKₐ).

Steric Effects: The Role of Bulk

The n-butyl chain introduces significant steric bulk compared to a hydrogen atom or a methoxy group. The impact of this bulk is highly dependent on the butoxy group's position (ortho, meta, or para) relative to the boronic acid.

-

Para Position: Steric effects are negligible. The group is too distant to interfere with reactions at the boron center.

-

Meta Position: Steric hindrance is minimal but can influence the preferred conformation of the molecule in solution.

-

Ortho Position: Steric effects are maximized. The bulky butyl group can physically impede the approach of reagents—such as a palladium complex or a base—to the boronic acid moiety. This can slow down reaction rates and may even necessitate harsher reaction conditions to overcome the steric barrier.

Section 2: The Butoxy Group's Role in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8] The butoxy group on the phenylboronic acid primarily influences the critical transmetalation step.

Caption: Fig 2. Synthesis workflow for 4-butoxyphenylboronic acid.

Materials:

-

1-bromo-4-butoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-butoxybenzene (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise via the dropping funnel, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis/Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 4-butoxyphenylboronic acid.

Suzuki-Miyaura Coupling of 4-Butoxyphenylboronic Acid with 4-Bromoanisole

Materials:

-

4-Butoxyphenylboronic acid (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Water

Procedure:

-

Setup: To a round-bottom flask, add 4-bromoanisole, 4-butoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate small vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of toluene to pre-form the catalyst.

-

Reaction Assembly: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene:water) to the main flask. Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

-

Initiation: Add the catalyst solution to the reaction mixture.

-

Heating: Heat the reaction to reflux (typically 80-110 °C, depending on the solvent system) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The butoxy group, while seemingly simple, is a potent modulator of phenylboronic acid reactivity. Its strong electron-donating resonance effect decreases the Lewis acidity of the boron center while simultaneously increasing the nucleophilicity of the carbon-boron bond. This dual electronic nature, combined with position-dependent steric effects, provides chemists with a powerful tool to fine-tune the performance of these indispensable reagents in critical transformations like the Suzuki-Miyaura coupling. For professionals in drug discovery, leveraging the butoxy group allows for the rational design of synthetic routes and the precise modification of a candidate's physicochemical properties, underscoring the profound impact of subtle structural changes on molecular function.

References

- Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. (2025).

- Acidity (pKa values) for selected monosubstituted benzoic and... (n.d.).

- Chemistry Of Boronic Esters. (2019). AA Blocks.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Correlation of the pKa values of monosubstituted phenylboronic acids... (n.d.).

- Transmetalation of Boron reagents. (2022). Chirik Group.

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025).

- US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.).

- Suzuki reaction. (n.d.). Wikipedia.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PMC - NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (n.d.). Dalton Transactions (RSC Publishing).

- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.

- Design and discovery of boronic acid drugs. (2025).

- Phenylboronic Acid-polymers for Biomedical Applic

- The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. (2026). Self-published.

- Phenylboronic acid. (n.d.). Wikipedia.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. aablocks.com [aablocks.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethyl Group's Profound Influence on Boronic Acid Acidity: A Technical Guide for Researchers

Introduction: The Unique Synergy of Boron and Fluorine in Modern Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry. Their utility is deeply rooted in their nature as Lewis acids, readily forming reversible covalent bonds with diols. The acidity of the boronic acid, quantified by its pKa, is a critical parameter that governs its reactivity, binding affinity, and overall performance in various applications.

Among the vast array of substituted boronic acids, those bearing a trifluoromethyl (CF₃) group have garnered significant attention. The CF₃ group, with its intense electron-withdrawing properties, imparts unique and powerful characteristics to the boronic acid moiety. This guide provides an in-depth exploration of the profound influence of the trifluoromethyl group on the acidity of boronic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic principles, present quantitative data, outline experimental protocols for pKa determination, and discuss the practical implications of this fascinating interplay between boron and fluorine chemistry.

The Electronic Underpinnings: How the Trifluoromethyl Group Modulates Boronic Acid Acidity

The acidity of a boronic acid is a measure of its ability to accept a hydroxide ion (OH⁻) to form a tetracoordinate boronate species. This process is a Lewis acid-base reaction, and the equilibrium is significantly influenced by the electronic environment of the boron atom.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is primarily due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms. This potent inductive withdrawal of electron density from the aromatic ring, and consequently from the boron atom, makes the boron center more electron-deficient and thus a stronger Lewis acid.[1][2]

A more electrophilic boron atom more readily accepts the lone pair of electrons from a Lewis base, such as a hydroxide ion. This stabilization of the resulting negative charge on the boronate species shifts the equilibrium towards the boronate form, resulting in a lower pKa value, which signifies a stronger acid.

It is crucial to distinguish the electronic effects of the CF₃ group from those of a single fluorine substituent. While a fluorine atom also exerts an inductive effect, it possesses lone pairs of electrons that can participate in a resonance-donating effect (+R effect). In contrast, the trifluoromethyl group does not have lone pairs to donate and its influence is almost exclusively an electron-withdrawing inductive effect.[3]

The position of the trifluoromethyl group on an arylboronic acid has a pronounced impact on its acidity, as illustrated by the varying pKa values of the ortho, meta, and para isomers.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} caption: "Inductive effect of the CF3 group on boronic acid acidity."

Quantitative Analysis: A Comparative Look at pKa Values

The theoretical principles outlined above are substantiated by experimental pKa measurements. The following table summarizes the pKa values for various trifluoromethyl-substituted phenylboronic acids in comparison to the parent phenylboronic acid and other substituted analogs.

| Substituent | Position | pKa | Reference |

| H | - | 8.83 | [1] |

| CF₃ | ortho | 9.37 | [4] |

| CF₃ | meta | 7.76 | [3] |

| CF₃ | para | 7.86 | [5] |

| F | meta | 8.28 | [3] |

| F | para | 8.67 | [3] |

| OCF₃ | meta | 7.8 | [2] |

| OCF₃ | para | 8.0 | [2] |

| NO₂ | para | 7.10 | [6] |

Analysis of the Data:

-

Meta and Para Positions: The meta and para-trifluoromethylphenylboronic acids exhibit significantly lower pKa values compared to phenylboronic acid, confirming the potent acid-strengthening effect of the CF₃ group.[3][5] This is a direct consequence of the inductive electron withdrawal, which is effectively transmitted through the aromatic ring to the boron atom.

-

Ortho Position: Interestingly, the ortho-trifluoromethylphenylboronic acid has a higher pKa than the parent phenylboronic acid, indicating it is a weaker acid.[4] This is attributed to steric hindrance. The bulky CF₃ group in the ortho position can disrupt the coplanarity of the boronic acid group with the aromatic ring, which can affect the electronic communication. More importantly, it can sterically hinder the approach of the hydroxide ion to the boron atom, making the formation of the tetracoordinate boronate less favorable.

-

Comparison with other groups: The acidity-enhancing effect of the CF₃ group is comparable to that of the trifluoromethoxy (OCF₃) group and approaches that of the strongly withdrawing nitro (NO₂) group.[2][6]

Experimental Protocol: Determination of Boronic Acid pKa by Spectrophotometric Titration

Spectrophotometric titration is a reliable method for determining the pKa of boronic acids, leveraging the change in the UV-Vis absorbance spectrum upon ionization.[5]

Principle: The trigonal planar neutral boronic acid and the tetrahedral anionic boronate have different electronic structures and thus different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be determined.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the trifluoromethyl-substituted boronic acid (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO). The choice of solvent is critical, and for poorly water-soluble compounds, a co-solvent system may be necessary.[5]

-

Prepare a series of buffer solutions with known pH values covering the expected pKa range of the boronic acid (e.g., pH 6 to 10).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Spectrophotometric Measurement:

-

In a quartz cuvette, add a known volume of the boronic acid stock solution and a specific buffer solution.

-

Record the UV-Vis spectrum of the solution.

-

Repeat the measurement for each buffer solution, ensuring the total volume and the concentration of the boronic acid remain constant.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the acidic and basic forms of the boronic acid is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#202124"];

} caption: "Workflow for pKa determination by spectrophotometric titration."

Implications in Drug Discovery and Development

The ability of the trifluoromethyl group to significantly increase the acidity of boronic acids has profound implications for drug design. A lower pKa means that the boronic acid will exist to a greater extent in its anionic boronate form at physiological pH (around 7.4). This is often crucial for biological activity, as the boronate form is typically the species that interacts with biological targets, such as the serine proteases.

The incorporation of a trifluoromethyl group can therefore:

-

Enhance Binding Affinity: The increased Lewis acidity can lead to stronger interactions with active site residues of enzymes, such as the catalytic serine in serine proteases.

-

Modulate Physicochemical Properties: The CF₃ group is highly lipophilic, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[7]

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.

While a comprehensive list of FDA-approved drugs containing a trifluoromethylphenylboronic acid moiety is not extensive, the strategic use of trifluoromethyl groups in pharmaceuticals is well-established.[8][9] The principles discussed here are actively applied in the design of novel boronic acid-based inhibitors for a range of therapeutic targets.

Conclusion

The introduction of a trifluoromethyl group onto a boronic acid is a powerful strategy for modulating its acidity and other key physicochemical properties. The strong, purely inductive electron-withdrawing nature of the CF₃ group significantly enhances the Lewis acidity of the boron center, leading to a lower pKa for meta- and para-substituted isomers. While steric effects can complicate the outcome for ortho-substituted analogs, the overall trend is a testament to the profound electronic influence of this unique functional group. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of this relationship is paramount for the rational design of novel boronic acid-based compounds with tailored reactivity and function.

References

- This reference is not explicitly cited in the text but provides context on benzoic acid pKa values.

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Regensburg. [Link]

-

Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium saltsw. Chemical Communications. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Stability and Degradation of Fluorinated Boronic Acids: An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination in Boronic Acid Chemistry

Fluorinated boronic acids represent a pivotal class of reagents and building blocks in modern drug discovery. The strategic incorporation of fluorine atoms into arylboronic acids can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] However, the very properties that make fluorine an attractive substituent—its high electronegativity and the strength of the carbon-fluorine bond—also introduce unique stability challenges that can impede drug development and compromise product shelf-life.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core stability and degradation issues associated with fluorinated boronic acids. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings of their degradation, offers field-proven insights into experimental design for stability assessment, and presents robust strategies for mitigating these inherent liabilities.

I. The Core of Instability: Understanding the Primary Degradation Pathways

The stability of a fluorinated boronic acid is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation . The electron-withdrawing nature of fluorine substituents significantly impacts the electronics of the aryl ring and the Lewis acidity of the boron center, thereby influencing the kinetics of these degradation reactions.[2]

A. Protodeboronation: The Insidious Cleavage of the Carbon-Boron Bond

Protodeboronation, also known as hydrodeboronation, is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[4] This process is a significant concern as it leads to the formation of an inactive, de-boronated impurity. The rate of protodeboronation is highly sensitive to pH, temperature, and the substitution pattern on the aromatic ring.[4][5]

Protodeboronation can proceed through both acid- and base-catalyzed pathways.

1. Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is generally slower. The proposed mechanism involves the protonation of the aryl ring, followed by the departure of the boronic acid group.[6]

2. Base-Catalyzed Protodeboronation: This is often the more facile and problematic pathway in pharmaceutical development, particularly under physiological or slightly basic conditions. The mechanism is more complex and can proceed through several routes depending on the specific substrate and conditions.[5][7] A key step involves the formation of a tetracoordinate boronate species, which is more susceptible to cleavage. For highly electron-deficient systems, such as polyfluorinated arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[5]

The position and number of fluorine substituents dramatically influence the rate of protodeboronation. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide ions, a key step in the base-catalyzed pathway.[8]

-

Positional Effects: Generally, boronic acids with fluorine atoms in the ortho positions are less stable.[8] This is attributed to a combination of steric and electronic effects that facilitate the cleavage of the C-B bond.

-

Degree of Fluorination: An increase in the number of fluorine substituents on the aromatic ring generally leads to a significant increase in the rate of protodeboronation.[5]

B. Oxidative Degradation: The Threat of Reactive Oxygen Species

Fluorinated boronic acids are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[9][10] This pathway leads to the formation of the corresponding phenol, another major degradation product.[11]

The oxidation of arylboronic acids by H₂O₂ is thought to proceed via the formation of a peroxoboronate intermediate. This is followed by a rearrangement involving the migration of the aryl group from the boron to the oxygen atom, ultimately yielding the phenol after hydrolysis.[10]

II. A Proactive Approach: Experimental Design for Stability Assessment

A thorough understanding of the stability of a fluorinated boronic acid is critical for successful drug development. This requires well-designed experiments to identify and quantify degradation products under various stress conditions.

A. Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies are essential to identify the likely degradation products and pathways of a drug substance.[12] These studies involve exposing the fluorinated boronic acid to a range of stress conditions that accelerate degradation.

| Stress Condition | Purpose | Potential Degradants |

| Acid Hydrolysis | To assess stability in acidic environments. | Protodeboronated product |

| Base Hydrolysis | To evaluate stability in basic conditions. | Protodeboronated product |

| Oxidation | To determine susceptibility to oxidative stress. | Phenol |

| Thermal Stress | To assess stability at elevated temperatures. | Various degradants |

| Photostability | To evaluate sensitivity to light exposure. | Various degradants |

B. Analytical Methodologies for Monitoring Degradation

Robust analytical methods are crucial for separating and quantifying the parent fluorinated boronic acid from its degradation products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

This protocol outlines a general approach for assessing the stability of a fluorinated boronic acid using reverse-phase HPLC.

Objective: To quantify the degradation of a fluorinated boronic acid under specified stress conditions.

Materials:

-

Fluorinated boronic acid sample

-

HPLC-grade acetonitrile and water

-

Formic acid or ammonium hydroxide (for mobile phase pH adjustment)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorinated boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, 3% H₂O₂ for oxidation) to a final concentration of approximately 0.1 mg/mL.

-

Prepare a control sample by diluting the stock solution with the sample solvent.

-

-

Stress Conditions:

-

Incubate the stressed samples at an appropriate temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: XBridge Premier BEH C18, 4.6 x 100 mm or equivalent.[13]

-

Mobile Phase A: Water with 0.1% formic acid (low pH) or 10 mM ammonium hydroxide (high pH).[13]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.[13]

-

Injection Volume: 5-10 µL.

-

Detection: UV at a wavelength where the analyte and potential degradants have significant absorbance.

-

-

Data Analysis:

-

Integrate the peak areas of the parent compound and any degradation products.

-

Calculate the percentage of degradation over time for each stress condition.

-

¹H NMR spectroscopy provides a powerful tool for monitoring the disappearance of the starting material and the appearance of degradation products in real-time.

Objective: To kinetically monitor the degradation of a fluorinated boronic acid.

Materials:

-

Fluorinated boronic acid sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the fluorinated boronic acid in the chosen deuterated solvent in an NMR tube.

-

Add the stressor (e.g., a specific amount of NaOD for base-catalyzed protodeboronation or H₂O₂ for oxidation).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at time zero.

-

Acquire subsequent spectra at regular intervals. The frequency of acquisition will depend on the rate of the degradation.

-

-

Data Analysis:

-

Identify the characteristic signals for the parent fluorinated boronic acid and the degradation product(s).

-

Integrate the signals of the starting material and the product(s) at each time point.

-

Plot the concentration of the starting material versus time to determine the degradation kinetics.[14]

-

III. Strategies for Mitigation: Enhancing the Stability of Fluorinated Boronic Acids

Several strategies can be employed to mitigate the degradation of fluorinated boronic acids, ranging from chemical modification to careful formulation and packaging.

A. Chemical Modification: The Power of Protection

One of the most effective ways to stabilize boronic acids is to convert them into boronate esters. This modification changes the hybridization of the boron atom from sp² to sp³, making it less susceptible to protodeboronation and oxidation.[15]

-

Pinacol Esters: These are widely used due to their relative stability and ease of preparation. The steric bulk of the pinacol group provides protection to the boron center.[8]

-

MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are exceptionally stable, often crystalline, and can be purified by chromatography.[1][15] They are particularly useful in a "slow-release" strategy, where the active boronic acid is gradually regenerated under the reaction or formulation conditions, minimizing its concentration and thus the potential for degradation.[15][16]

-

Benzoxaboroles and Boralactones: These intramolecularly cyclized boronic acid derivatives exhibit enhanced stability. Boralactones, in particular, have been shown to be significantly more resistant to oxidation.[7][][18][19]

B. Formulation Strategies: Creating a Stable Environment

Careful formulation design is paramount to ensuring the stability of a fluorinated boronic acid drug product.

-

pH Control: Maintaining the pH of the formulation within a range where the boronic acid is most stable is critical. For many arylboronic acids, this is typically in the acidic to neutral pH range to minimize base-catalyzed protodeboronation.[20] The selection of appropriate buffers is therefore a key consideration.

-

Use of Antioxidants: For compounds susceptible to oxidative degradation, the inclusion of antioxidants such as ascorbic acid or EDTA can be beneficial. However, it is important to note that in some cases, these additives can paradoxically accelerate degradation, so thorough compatibility studies are essential.[21]

-

Lyophilization (Freeze-Drying): For aqueous formulations where hydrolytic degradation is a major concern, lyophilization can be an effective strategy to improve long-term stability by removing water.[5][][22]

C. Packaging and Storage: The Final Line of Defense

Proper packaging and storage conditions are crucial for maintaining the integrity of the drug product over its shelf life.

-

Inert Atmosphere: Packaging under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.[23]

-

Light Protection: For photosensitive compounds, the use of amber vials or other light-protective packaging is necessary.[6]

-

Temperature Control: Storage at controlled room temperature or under refrigerated conditions can significantly slow down the rate of degradation.

IV. Conclusion: A Roadmap to Stability

The successful development of drugs containing fluorinated boronic acids requires a deep and proactive understanding of their stability characteristics. By elucidating the mechanisms of protodeboronation and oxidation, implementing robust analytical methods for their detection, and employing a multi-faceted mitigation strategy encompassing chemical modification, formulation design, and appropriate packaging, researchers can navigate the inherent challenges associated with these valuable compounds. This guide provides a foundational framework for these endeavors, empowering drug development professionals to unlock the full therapeutic potential of fluorinated boronic acids.

References

-

Protodeboronation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link].

- BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.

- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.

- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

- Akama, T., et al. (2018). Discovery of Benzoxaborole AN2728 and Analogs for the Treatment of Onychomycosis. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2019119118.

- Al-Ghafri, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Chemical Science, 12(46), 15416-15423.